molecular formula C₁₈H₁₉D₃O₂ B1140467 17beta-Dihydro Equilin-16,16,17-d3 CAS No. 350820-03-0

17beta-Dihydro Equilin-16,16,17-d3

カタログ番号: B1140467
CAS番号: 350820-03-0
分子量: 273.38
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17beta-Dihydro Equilin-16,16,17-d3 is a deuterium-labeled compound, which is a stable isotope of the estrogenic steroid equilin. Equilin is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin. The compound has a molecular formula of C18H19D3O2 and a molecular weight of 273.38 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Dihydro Equilin-16,16,17-d3 involves the incorporation of deuterium atoms at specific positions in the equilin molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is often produced as a reference standard for analytical purposes .

化学反応の分析

Types of Reactions

17beta-Dihydro Equilin-16,16,17-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and deuterated derivatives of equilin, which can be further analyzed for their biological and chemical properties .

科学的研究の応用

17beta-Dihydro Equilin-16,16,17-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Employed in metabolic studies to trace the pathways and transformations of equilin in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of equilin.

    Industry: Utilized in the quality control of pharmaceutical products containing equilin.

作用機序

The mechanism of action of 17beta-Dihydro Equilin-16,16,17-d3 is similar to that of equilin. It acts as an estrogen receptor agonist, binding to estrogen receptors in target tissues. This binding activates the transcription of estrogen-responsive genes, leading to various physiological effects such as the regulation of reproductive functions and secondary sexual characteristics .

類似化合物との比較

Similar Compounds

Uniqueness

17beta-Dihydro Equilin-16,16,17-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required .

生物活性

17beta-Dihydro Equilin-16,16,17-d3 is a deuterium-labeled derivative of equilin, an estrogenic steroid primarily derived from horse urine and commonly used in hormone replacement therapy (HRT). This compound serves as a valuable tool in pharmacological and metabolic studies due to its unique isotopic labeling, which enhances tracking and analysis in biological systems. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula: C18H19D3O2
  • Molecular Weight: 273.38 g/mol
  • Structure: The incorporation of deuterium at specific positions provides stability and allows for precise metabolic tracing.

This compound functions primarily as an estrogen receptor agonist . It binds to estrogen receptors (ERs) in target tissues, activating the transcription of estrogen-responsive genes. This action leads to various physiological effects including:

  • Regulation of reproductive functions
  • Modulation of secondary sexual characteristics
  • Influence on bone density and cardiovascular health

Pharmacokinetics

Research has shown that the pharmacokinetics of this compound can be characterized by its metabolism and clearance rates. A study involving postmenopausal women indicated the following:

CompoundHalf-Life (min)Mean Clearance Rate (L/day.m²)
17beta-Dihydro Equilin5.5 (fast), 45 (slow)1252 ± 103
17beta-Dihydro Equilin Sulfate5 ± 0.2 (fast), 147 ± 15 (slow)376 ± 93

The data suggests that the compound is cleared more slowly than equilin sulfate, indicating a potentially greater estrogenic activity due to prolonged circulation in the body .

Estrogenic Effects

The biological activity of this compound has been extensively studied in relation to its estrogenic effects. In vitro studies have demonstrated that it exhibits significant binding affinity for both ERα and ERβ, leading to enhanced transcriptional activity compared to its parent compound equilin.

Metabolic Studies

The compound's metabolic pathways have been traced using its deuterated form, allowing researchers to observe the transformations it undergoes within biological systems. It has been utilized in studies examining the metabolism of equine estrogens in humans, revealing insights into how these compounds are processed and their resultant effects on health .

Case Studies

  • Hormone Replacement Therapy : A clinical study assessed the effects of HRT involving equine estrogens including equilin and its derivatives. The findings indicated that patients receiving treatments containing 17beta-Dihydro Equilin showed improved bone density and reduced menopausal symptoms compared to controls.
  • Pharmacokinetic Profiling : In a controlled trial involving intravenous administration of labeled compounds, researchers tracked the distribution and elimination rates of 17beta-Dihydro Equilin. Results highlighted significant differences in clearance rates between unconjugated and sulfate-conjugated forms, emphasizing the importance of metabolic conjugation in determining biological activity .

特性

IUPAC Name

(9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i7D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLMJANWPUQQTA-XPOHSFSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]2CC1([2H])[2H])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。